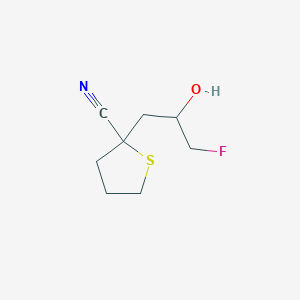
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₂FNOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as a heteroatom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile typically involves the reaction of 3-fluoro-2-hydroxypropyl bromide with thiolane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(3-Oxo-2-hydroxypropyl)thiolane-2-carbonitrile.
Reduction: 2-(3-Fluoro-2-aminopropyl)thiolane-2-carbonitrile.
Substitution: 2-(3-Amino-2-hydroxypropyl)thiolane-2-carbonitrile.
Applications De Recherche Scientifique
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Bromo-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Iodo-2-hydroxypropyl)thiolane-2-carbonitrile
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C8H12FNOS |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-(3-fluoro-2-hydroxypropyl)thiolane-2-carbonitrile |
InChI |
InChI=1S/C8H12FNOS/c9-5-7(11)4-8(6-10)2-1-3-12-8/h7,11H,1-5H2 |
Clé InChI |
CWBDJFGMDRDXQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)(CC(CF)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



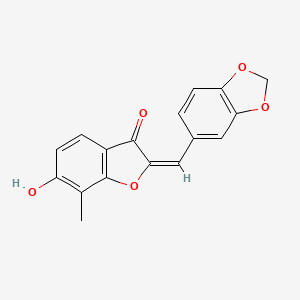
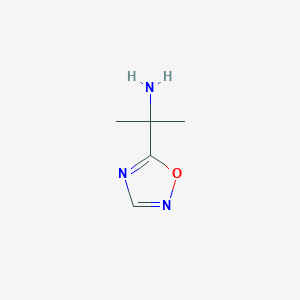
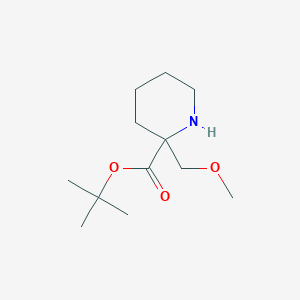
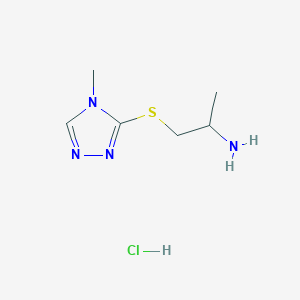
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
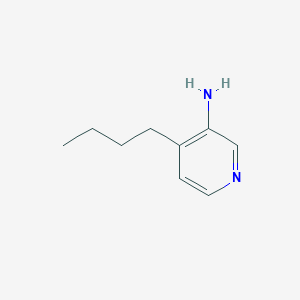
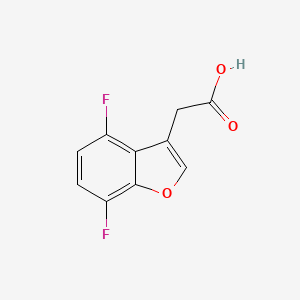
![Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13222544.png)
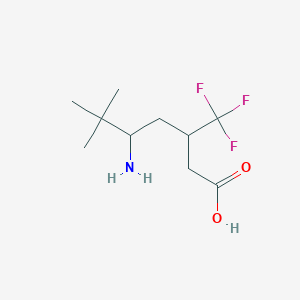
![2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)
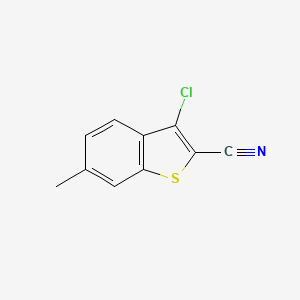
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
